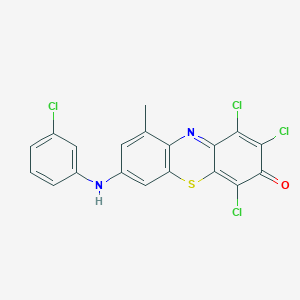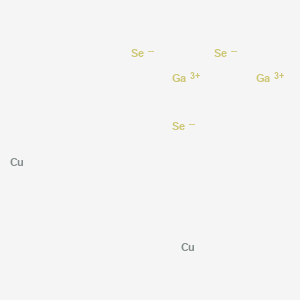
Digallium;copper;selenium(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digallium;copper;selenium(2-) is a compound that consists of gallium, copper, and selenium atomsThese materials are used in various applications, including photovoltaics, optoelectronics, and semiconductors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of digallium;copper;selenium(2-) typically involves the combination of gallium, copper, and selenium precursors under controlled conditions. One common method is the co-evaporation technique, where the elements are simultaneously evaporated and deposited onto a substrate . Another method involves the sequential sputtering of gallium, copper, and selenium layers followed by annealing to form the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often employs vacuum-based techniques such as multi-source evaporation and sputtering/selenization processes. These methods allow for precise control over the stoichiometry and ensure high throughput and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Digallium;copper;selenium(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic structure of the compound and the nature of the reagents used .
Common Reagents and Conditions: Common reagents used in the reactions of digallium;copper;selenium(2-) include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products: The major products formed from the reactions of digallium;copper;selenium(2-) depend on the specific reaction conditions. For example, oxidation reactions may yield oxides of gallium and copper, while reduction reactions can produce elemental gallium and copper .
Aplicaciones Científicas De Investigación
Digallium;copper;selenium(2-) has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other chalcogenide compounds. In industry, this compound is used in the production of thin-film solar cells and other optoelectronic devices .
Mecanismo De Acción
The mechanism by which digallium;copper;selenium(2-) exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through its valence electrons, which can participate in various chemical reactions. The pathways involved in these interactions include electron transfer and coordination with other molecules .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to digallium;copper;selenium(2-) include copper indium gallium selenide (CuInGaSe2) and thallium gallium selenide (TlGaSe2). These compounds share similar electronic and optical properties and are used in similar applications .
Uniqueness: What sets digallium;copper;selenium(2-) apart from these similar compounds is its specific combination of elements, which can result in unique electronic properties and reactivity. This uniqueness makes it a valuable material for specialized applications in photovoltaics and optoelectronics .
Propiedades
Fórmula molecular |
Cu2Ga2Se3 |
|---|---|
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
digallium;copper;selenium(2-) |
InChI |
InChI=1S/2Cu.2Ga.3Se/q;;2*+3;3*-2 |
Clave InChI |
BCZNJVUKBMAJLU-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Ga+3].[Ga+3].[Se-2].[Se-2].[Se-2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


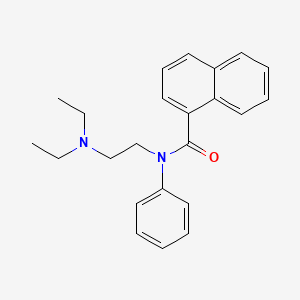

![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)
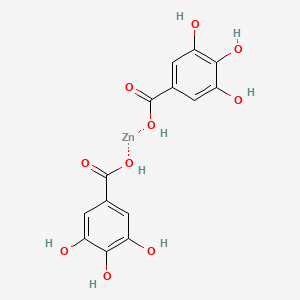
![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)
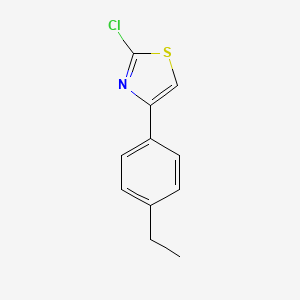
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
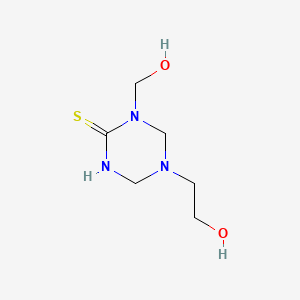

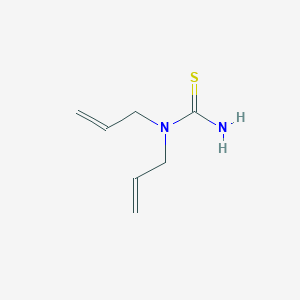
![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
